1-(Difluoromethyl)naphthalene

Übersicht

Beschreibung

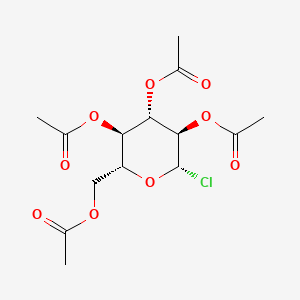

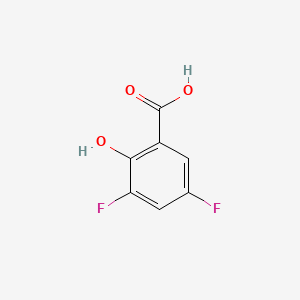

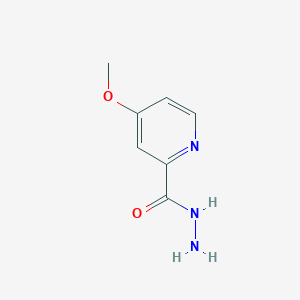

1-(Difluoromethyl)naphthalene (DFMN) is a fluorinated organic compound comprising a naphthalene ring substituted with a difluoromethyl group (-CF2H) at one of the ring carbons. It has a molecular formula of C11H8F2 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research in recent years. A review paper describes the advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a difluoromethyl group attached. The average mass is 178.178 Da and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader field of research involving difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The fragmentation of certain compounds can yield the difluoromethyl radical, which can then add to other compounds .Wissenschaftliche Forschungsanwendungen

Naphthalene Diimides (NDIs): Properties and Applications

Naphthalene diimides (NDIs), which are closely related to 1-(Difluoromethyl)naphthalene, have seen significant developments in the past decade. They are applied in various fields such as supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. NDIs also find use in DNA intercalation for medicinal applications and have implications in artificial photosynthesis and solar cell technology. Their synthesis, progress, and potential for future applications highlight their importance in scientific research (Kobaisi et al., 2016).

Radical Anions and Electron Acceptors

Trifluoromethylated naphthalene imides and diimides, which include compounds like this compound, have been synthesized and studied for their electron-deficient properties. These compounds show more positive one-electron reduction potentials compared to their unsubstituted counterparts, maintaining other properties. This makes them relevant in the study of radical anions and as electron acceptors in various applications (Roznyatovskiy et al., 2014).

DNA Binding and Probes

A derivative of naphthalene diimide, carrying dicobalt hexacarbonyl complexes, has been synthesized for use as an infrared probe for DNA. This compound's ability to bind with DNA and its distinctive absorption peaks when forming double-stranded DNA indicate its potential as a molecular probe in DNA-related studies (Ohtsuka et al., 2010).

Electronic and Optical Properties

Studies on naphthalene-based compounds, including those related to this compound, have explored their electronic structure-property relationships. These compounds demonstrate potential in applications like dye-sensitized solar cells and nonlinear optics, owing to their optoelectronic properties, ionization potentials, electron affinities, and reorganization energies (Irfan et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Mode of Action

Difluoromethylation processes often involve the formation of a difluoromethyl radical, which can add to various substrates . For instance, fragmentation of a certain radical anion can yield the difluoromethyl radical, which adds to a nickel complex. The resulting complex then undergoes reductive elimination to release the difluoromethylarene .

Biochemical Pathways

These heterocycles are key components of various biologically and pharmacologically active compounds . In the context of naphthalene degradation, the standard pathway involves conversion to salicylate , but it’s unclear if this pathway is relevant to 1-(Difluoromethyl)naphthalene.

Pharmacokinetics

Some general properties are available The compound has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeantIts skin permeation is low, and it has a moderate lipophilicity .

Result of Action

Difluoromethylation is a key process in the synthesis of various biologically and pharmacologically active compounds .

Action Environment

It’s worth noting that the compound’s water solubility is moderate , which could potentially influence its behavior in different environments.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMYLIYGDBEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456539 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53731-26-3 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)